molecular formula C21H20O4 B3014128 3-(4-methoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one CAS No. 859132-05-1

3-(4-methoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one

Cat. No.: B3014128
CAS No.: 859132-05-1
M. Wt: 336.387
InChI Key: BVNABDBZBSYDEN-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one is a complex organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with 4-methyl-7-hydroxy-2H-chromen-2-one in the presence of a base, followed by alkylation with 2-methylallyl bromide under basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as solvent choice and catalyst selection, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The methoxy group and the allyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

3-(4-Methoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenyl derivatives: Compounds with similar structures but different substituents on the chromen-2-one core.

    Allyl ethers: Compounds with similar allyl groups but different aromatic or heterocyclic cores.

Uniqueness

3-(4-Methoxyphenyl)-4-methyl-7-((2-methylallyl)oxy)-2H-chromen-2-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-(4-methoxyphenyl)-4-methyl-7-(2-methylprop-2-enoxy)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O4/c1-13(2)12-24-17-9-10-18-14(3)20(21(22)25-19(18)11-17)15-5-7-16(23-4)8-6-15/h5-11H,1,12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNABDBZBSYDEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCC(=C)C)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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